PD 169316
Overview
Description
PD-169316 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound is known for its ability to inhibit the kinase activity of phosphorylated p38 without affecting upstream kinases. PD-169316 has a molecular formula of C20H13FN4O2 and a molecular weight of 360.34 g/mol . It is widely used in scientific research to study the role of p38 MAPK in various cellular processes, including cytokine production, apoptosis, and response to stress stimuli .
Mechanism of Action
Target of Action
PD 169316 is a potent, cell-permeable, and selective inhibitor of p38 MAP kinase . The p38 MAP kinase is a crucial component in cellular signal transduction pathways and plays a significant role in various cell functions.
Mode of Action
This compound selectively inhibits the kinase activity of the phosphorylated p38 without hindering upstream kinases to phosphorylate p38 . It acts as a competitive inhibitor, competing with ATP for the ATP-binding site on the p38 MAP kinase .
Biochemical Pathways
This compound is a useful tool for assessing p38 MAPK’s role in a variety of cell functions, such as cytokine production, and responses to insulin and antigen challenge . It has been found to protect cells from apoptosis in response to stimuli such as withdrawal of trophic factor or gamma-irradiation , and has utility in probing the p38 MAPK/MAPKAP-K2/HSP27 signaling module .
Pharmacokinetics
It is known to be soluble in dmso at a concentration of 10 mg/ml .
Result of Action
The inhibition of p38 MAP kinase by this compound blocks apoptosis induced by trophic factor withdrawal in non-neuronal and neuronal cell lines . It also abrogates signaling initiated by both TGFbeta and Activin A .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound at -20°C, protected from light . Furthermore, the compound’s solubility in DMSO suggests that the solvent environment can significantly impact its action .
Biochemical Analysis
Biochemical Properties
PD 169316 plays a crucial role in biochemical reactions by inhibiting p38 MAPK. This inhibition is competitive and reversible, with an IC₅₀ value of 89 nM . This compound interacts with p38 MAPK by competing with ATP for binding to the kinase’s active site. This interaction blocks the phosphorylation and activation of downstream targets, thereby modulating various cellular responses. The compound has been shown to inhibit apoptosis induced by trophic factor withdrawal in both neuronal and non-neuronal cell lines .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By inhibiting p38 MAPK, this compound influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to protect cells from apoptosis in response to stimuli such as trophic factor withdrawal and gamma-irradiation . Additionally, this compound modulates cytokine production and responses to insulin and antigen challenges, highlighting its role in immune and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of p38 MAPK. This compound binds to the ATP-binding site of p38 MAPK, preventing the kinase from phosphorylating and activating its downstream targets . This inhibition disrupts the p38 MAPK/MAPKAP-K2/HSP27 signaling module, which is involved in various cellular responses to stress and inflammation . By blocking this pathway, this compound modulates gene expression and cellular functions related to stress responses and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and protected from light, with stock solutions remaining stable for up to four months . Over time, this compound continues to inhibit p38 MAPK activity, leading to sustained modulation of cellular responses. Long-term studies have shown that this compound can maintain its protective effects against apoptosis and modulate cytokine production over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits p38 MAPK activity and modulates cellular responses without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on cellular viability and function . Studies have shown that there is a threshold effect, where the benefits of p38 MAPK inhibition are maximized without inducing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to p38 MAPK signaling. By inhibiting p38 MAPK, this compound affects the phosphorylation and activation of downstream targets involved in stress responses, apoptosis, and cytokine production . The compound interacts with various enzymes and cofactors within these pathways, modulating metabolic flux and metabolite levels . This inhibition can lead to changes in cellular metabolism and energy homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion due to its cell-permeable nature . The compound can accumulate in specific cellular compartments, where it exerts its inhibitory effects on p38 MAPK . This compound does not rely on specific transporters or binding proteins for its distribution, allowing it to effectively reach its target kinase within the cell .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with p38 MAPK . The compound does not possess specific targeting signals or post-translational modifications that direct it to other compartments or organelles . By localizing within the cytoplasm, this compound can effectively inhibit p38 MAPK and modulate cellular responses to stress and inflammation .
Preparation Methods
The synthesis of PD-169316 involves several steps, starting with the preparation of the core imidazole structure. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This involves the condensation of 4-fluorobenzaldehyde with 4-nitrobenzaldehyde and ammonium acetate in the presence of acetic acid to form the imidazole ring.
Introduction of the pyridine ring: The imidazole intermediate is then reacted with 4-bromopyridine in the presence of a base such as potassium carbonate to introduce the pyridine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain PD-169316 with high purity
Chemical Reactions Analysis
PD-169316 undergoes various chemical reactions, including:
Oxidation: The nitro group in PD-169316 can be reduced to an amino group under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The imidazole ring can undergo hydrolysis under acidic or basic conditions.
Common reagents and conditions used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction, nucleophiles such as sodium methoxide for substitution, and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PD-169316 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of p38 MAPK and its effects on various chemical reactions.
Biology: PD-169316 is used to investigate the role of p38 MAPK in cellular processes such as cytokine production, apoptosis, and response to stress stimuli
Medicine: This compound is used in preclinical studies to explore its potential therapeutic effects in diseases such as cancer, inflammation, and neurodegenerative disorders
Industry: PD-169316 is used in the development of new drugs and therapeutic agents targeting p38 MAPK
Comparison with Similar Compounds
PD-169316 is unique in its high selectivity and potency as a p38 MAPK inhibitor. Similar compounds include:
SB203580: Another selective p38 MAPK inhibitor with a different chemical structure.
BIRB 796: A highly potent p38 MAPK inhibitor with a distinct mechanism of action.
VX-702: A p38 MAPK inhibitor with potential therapeutic applications in inflammatory diseases.
PD-169316 stands out due to its specific inhibition of phosphorylated p38 MAPK without affecting upstream kinases, making it a valuable tool in research .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazol-5-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O2/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(8-4-15)25(26)27/h1-12H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIYKDUASORTBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042684 | |
Record name | 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-53-4 | |
Record name | PD-169316 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD-169316 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17040 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PD-169316 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX3Y2V80CV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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